molecular formula C9H10FN3OS B4989727 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B4989727
M. Wt: 227.26 g/mol
InChI Key: HVLLFJFTHYOZOA-UHFFFAOYSA-N
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Description

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H10FN3OS. It is known for its unique structure, which includes an acetyl group, a fluorophenyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 3-fluoroaniline with thiosemicarbazide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The process can be summarized in the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific biological pathways.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-N-phenylhydrazinecarbothioamide
  • 2-acetyl-N-(4-fluorophenyl)hydrazinecarbothioamide
  • 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide

Uniqueness

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the meta position can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug design and development .

Properties

IUPAC Name

1-acetamido-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3OS/c1-6(14)12-13-9(15)11-8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLLFJFTHYOZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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